Methyl 3-(3-formylphenyl)benzoate
Overview
Description
Methyl 3-(3-formylphenyl)benzoate is an organic compound with the molecular formula C15H12O3 It is a derivative of benzoic acid, where a formyl group is attached to the phenyl ring, and the carboxylic acid group is esterified with methanol
Mechanism of Action
Target of Action
Methyl 3-(3-formylphenyl)benzoate is primarily used as a laboratory chemical and in the synthesis of substances . .
Result of Action
It’s important to note that the compound is classified as very toxic to aquatic life with long-lasting effects , indicating that it may have significant environmental impact.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled with care to avoid release into the environment due to its toxicity to aquatic life . Additionally, appropriate exhaust ventilation should be provided at places where dust is formed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(3-formylphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-formylphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The formyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(3-carboxyphenyl)benzoic acid.
Reduction: Methyl 3-(3-hydroxyphenyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(3-formylphenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group allows for further functionalization, making it a versatile building block.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and esters.
Medicine: Research into its potential pharmacological activities, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Comparison with Similar Compounds
Methyl 4-(3-formylphenyl)benzoate: Similar structure but with the formyl group in a different position.
Methyl 3-formylbenzoate: Lacks the additional phenyl ring, making it less complex.
Methyl 4-formylbenzoate: Similar to methyl 3-formylbenzoate but with the formyl group in the para position.
Uniqueness: Methyl 3-(3-formylphenyl)benzoate is unique due to the presence of both a formyl group and an ester group on a biphenyl structure
Properties
IUPAC Name |
methyl 3-(3-formylphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAIYDIGLIGAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408274 | |
Record name | Methyl 3-(3-formylphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386297-59-2 | |
Record name | Methyl 3-(3-formylphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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